molecular formula C8H13FO2 B13214374 3-(2-Fluoroethyl)oxane-3-carbaldehyde

3-(2-Fluoroethyl)oxane-3-carbaldehyde

Cat. No.: B13214374
M. Wt: 160.19 g/mol
InChI Key: MLBUBPDAHNHVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoroethyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C₈H₁₃FO₂ and a molecular weight of 160.19 g/mol . It is characterized by the presence of a fluoroethyl group attached to an oxane ring, which is further substituted with a carbaldehyde group. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with fluoroethyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a fluoroethyl halide reacts with an oxane derivative in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is then purified using techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Fluoroethyl)oxane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and van der Waals interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroethyl)oxane-3-carbaldehyde
  • 3-(2-Bromoethyl)oxane-3-carbaldehyde
  • 3-(2-Iodoethyl)oxane-3-carbaldehyde

Uniqueness

3-(2-Fluoroethyl)oxane-3-carbaldehyde is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and can enhance its biological activity compared to its chloro, bromo, and iodo counterparts .

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

3-(2-fluoroethyl)oxane-3-carbaldehyde

InChI

InChI=1S/C8H13FO2/c9-4-3-8(6-10)2-1-5-11-7-8/h6H,1-5,7H2

InChI Key

MLBUBPDAHNHVIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CCF)C=O

Origin of Product

United States

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